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Compound of Interest

Compound Name: AZD3839 free base

Cat. No.: B605758 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information, troubleshooting guides, and frequently asked

questions regarding the off-target effects of the BACE1 inhibitor, AZD3839.

Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of AZD3839?

A1: The primary target of AZD3839 is the beta-site amyloid precursor protein-cleaving enzyme

1 (BACE1).[1][2][3] AZD3839 is a potent, brain-permeable inhibitor of BACE1, which is a key

enzyme in the amyloidogenic pathway that produces amyloid-β (Aβ) peptides.[1][3][4] It was

developed as a potential therapeutic for Alzheimer's disease.[3]

Q2: What are the principal known off-targets for AZD3839?

A2: The two most significant off-targets identified for AZD3839 are:

BACE2 (beta-site amyloid precursor protein-cleaving enzyme 2): A homolog of BACE1.

AZD3839 is only moderately selective for BACE1 over BACE2.[1][2][3]

hERG (human Ether-à-go-go-Related Gene) potassium channel: Inhibition of the hERG

channel can lead to QT interval prolongation, a serious cardiac side effect. AZD3839 was

observed to have a dose-related effect on QTcF intervals in healthy volunteers, which led to

the discontinuation of its clinical development.[1]
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Q3: How selective is AZD3839 for BACE1 against other related proteases?

A3: AZD3839 has been profiled against closely related aspartyl proteases. It demonstrates high

selectivity against Cathepsin D and does not significantly inhibit Notch processing, which is a

function of gamma-secretase.[1] Its selectivity over BACE2 is modest.[1][2][3] A summary of its

in vitro selectivity is provided in the data table below.

Q4: Why was the clinical development of AZD3839 halted?

A4: Clinical development was discontinued due to a dose-related effect on QTcF prolongation

observed in healthy volunteers.[1] This cardiac liability is often linked to the off-target inhibition

of the hERG potassium channel.[5] At doses of 60 mg, 100 mg, and 300 mg, mean QTcF

prolongation was 5-6 ms, 9-10 ms, and 16 ms, respectively.[1]

Data Presentation
Table 1: In Vitro Selectivity and Off-Target Profile of
AZD3839

Target Assay Type Potency (Kᵢ)
Selectivity vs.
BACE1

Reference

BACE1 (Human) Cell-free FRET 26.1 nM - [2][3]

BACE2 (Human) Cell-free FRET 372 nM 14-fold [3]

Cathepsin D Cell-free >25,000 nM >960-fold [1][3]

Notch

Processing
Cellular - >10,000-fold [1]

hERG Channel IonWorks Assay IC₅₀ = 4,800 nM
184-fold (vs.

BACE1 Kᵢ)
[2]

Table 2: Cellular Potency of AZD3839 on Aβ40 Reduction
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Cell Line Species Potency (IC₅₀) Reference

SH-SY5Y (APP695wt) Human 4.8 nM [2][3]

Primary Cortical

Neurons
Mouse 50.9 nM [2][3]

N2A (Neuroblastoma) Mouse 32.2 nM [2][3]

Primary Cortical

Neurons
Guinea Pig 24.8 nM [2][3]

Troubleshooting Guides
Q5: My experiment is yielding unexpected results. How can I determine if they are due to off-

target effects of AZD3839?

A5: Unexpected results should be investigated systematically. The first step is to confirm on-

target engagement. If BACE1 inhibition is confirmed but the phenotype is unexpected, off-

target effects should be considered. The workflow below provides a logical approach to

troubleshooting.
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Unexpected Experimental
Result Observed

Is on-target (BACE1) inhibition
confirmed at the dose used?

Verify compound concentration.
Confirm BACE1 inhibition

(e.g., measure sAPPβ/Aβ levels).

No

Hypothesize potential
off-target pathways.

Yes

Yes No

Search literature for known
AZD3839 off-targets

(e.g., BACE2, hERG).

Is BACE2 inhibition a plausible
cause for the phenotype?

Does the experiment involve
electrophysiologically active cells?

Validate BACE2 involvement:
- Use BACE2-specific inhibitor

- Use BACE2 knockout/knockdown model

Yes

Consider broader off-target screening
(See Off-Target Profiling Workflow)

No

Validate hERG involvement:
- Perform patch-clamp analysis

- Use a known hERG blocker as control

YesNo

Correlate findings to
explain initial result.
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Troubleshooting workflow for unexpected experimental outcomes.
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Q6: I am concerned that BACE2 inhibition is confounding my results. How can I experimentally

address this?

A6: Given the 14-fold selectivity, BACE2 will be partially inhibited at concentrations required for

full BACE1 inhibition. To dissect the effects:

Use a More Selective Tool Compound: If available, use a BACE1 inhibitor with greater

selectivity over BACE2 as a comparator.

Genetic Approaches: The most definitive method is to repeat the experiment in a BACE2

knockout (KO) or knockdown (KD) cellular or animal model. If the unexpected phenotype

persists in the absence of BACE2, it is not mediated by that off-target.

Substrate-Specific Assays: If known, measure the cleavage of a BACE2-specific substrate to

quantify the degree of BACE2 inhibition in your system.

Q7: My research involves cell types sensitive to ion channel modulation (e.g., neurons,

cardiomyocytes). What specific precautions should I take with AZD3839?

A7: Due to the known hERG inhibition (IC₅₀ = 4.8 µM), you must be cautious.[2]

Concentration Management: Whenever possible, use AZD3839 at concentrations well below

its hERG IC₅₀. Note that effective concentrations for BACE1 inhibition in cellular assays can

be in the low nanomolar range, providing a reasonable therapeutic window.[2][3]

Functional Assays: If using concentrations approaching the hERG IC₅₀, perform functional

assays to check for cardiotoxicity or altered electrophysiology. For cardiomyocytes, this could

involve measuring action potential duration or field potentials. For neurons, patch-clamp

recordings can assess changes in firing patterns or resting potential.

Control Compounds: Include a known hERG blocker (e.g., E-4031) as a positive control in

your experiments to understand the potential phenotypic consequences of hERG blockade in

your specific model.

Experimental Protocols
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Protocol 1: General Workflow for Off-Target
Identification
This protocol outlines a tiered approach for systematically identifying potential off-target effects

of a small molecule inhibitor like AZD3839.
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Compound of Interest
(AZD3839)

Tier 1: Broad Panel Screening
- In vitro binding/enzymatic assays

- Examples: Kinase panel (e.g., 400 kinases),
  GPCR panel, Ion channel panel.

Initial Assessment

Tier 2: Cellular Target Engagement
- Unbiased assessment in relevant cell lines

- Methods: Cellular Thermal Shift Assay (CETSA),
  Thermal Proteome Profiling (TPP).

Identify Cellular Hits

Tier 3: Phenotypic & Functional Validation
- Assess functional consequences of identified hits

- Methods: Specific enzymatic assays, cellular signaling
  readouts, electrophysiology (for ion channels).

Confirm Functional Relevance

Validated Off-Target Profile

Click to download full resolution via product page

A tiered experimental workflow for off-target profiling.
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Tier 1: Broad Panel Screening:

Objective: To identify potential interactions across a wide range of protein families.

Methodology: Submit AZD3839 to commercial services for screening against large panels

of kinases, GPCRs, ion channels, and other enzyme classes. Assays are typically cell-free

(biochemical or binding).

Interpretation: Positive "hits" from these screens are potential off-targets that require

further validation.

Tier 2: Cellular Target Engagement:

Objective: To confirm that the potential off-targets identified in Tier 1 are engaged by

AZD3839 in a cellular context.

Methodology:

CETSA/TPP: Treat intact cells with AZD3839, followed by heating to denature proteins.

Target engagement stabilizes proteins, shifting their melting point. Changes in protein

stability are quantified by Western Blot (CETSA) or mass spectrometry (TPP).

Interpretation: Proteins showing a thermal shift upon drug treatment are considered

cellular targets or off-targets.

Tier 3: Functional Validation:

Objective: To determine if target engagement results in a functional consequence.

Methodology: For each validated cellular hit, design a specific functional assay. For a

kinase, this would be a phosphorylation assay of a known substrate. For the hERG

channel, this would be an electrophysiology assay.

Interpretation: A dose-dependent functional effect confirms a biologically relevant off-target

activity.

Protocol 2: BACE1/BACE2 Activity FRET-Based Assay
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Principle: This assay measures the cleavage of a synthetic peptide substrate containing a

fluorophore and a quencher. Cleavage by BACE1 or BACE2 separates the pair, leading to

an increase in fluorescence.

Materials:

Recombinant human BACE1 or BACE2 enzyme.

FRET peptide substrate.

Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5).

AZD3839 (serial dilutions).

384-well black assay plates.

Fluorescence plate reader.

Procedure:

Prepare serial dilutions of AZD3839 in assay buffer.

In the assay plate, add 5 µL of each AZD3839 dilution. Include "no inhibitor" (vehicle) and

"no enzyme" controls.

Add 10 µL of BACE1 or BACE2 enzyme solution to each well (except "no enzyme"

controls) and incubate for 15 minutes at room temperature to allow inhibitor binding.

Initiate the reaction by adding 10 µL of the FRET substrate solution to all wells.

Immediately measure fluorescence intensity over time (kinetic read) or after a fixed

incubation period (e.g., 60 minutes) at the appropriate excitation/emission wavelengths.

Calculate percent inhibition relative to vehicle controls and determine the IC₅₀ value by

fitting the data to a dose-response curve.
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Protocol 3: Assessing hERG Channel Inhibition
(Automated Patch-Clamp)

Principle: This electrophysiological method directly measures the flow of ions through the

hERG channel in whole cells, providing a gold-standard assessment of inhibition.

Materials:

CHO or HEK293 cells stably expressing the hERG channel.

Automated patch-clamp system (e.g., IonWorks, QPatch).

Extracellular and intracellular recording solutions.

AZD3839 (serial dilutions).

Procedure:

Culture and harvest the hERG-expressing cells.

Prepare serial dilutions of AZD3839 in the extracellular solution.

Load the cells, solutions, and compound plate onto the automated patch-clamp

instrument.

The instrument will establish a whole-cell patch-clamp configuration.

A specific voltage protocol is applied to elicit hERG tail currents. A stable baseline current

is recorded.

The cells are perfused with the different concentrations of AZD3839, and the hERG

current is recorded again.

The reduction in the tail current amplitude in the presence of the compound is used to

calculate the percent inhibition.

Plot the percent inhibition against the compound concentration to determine the IC₅₀

value.
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The role of BACE1 in the amyloidogenic processing of APP.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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